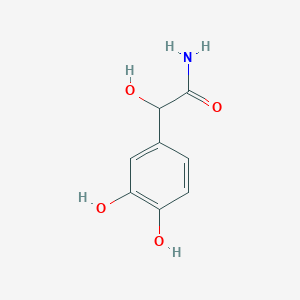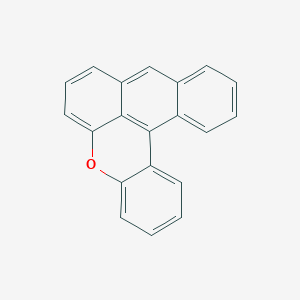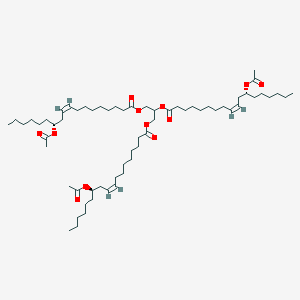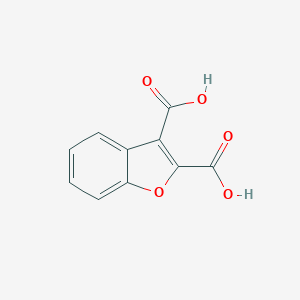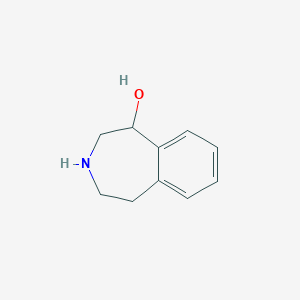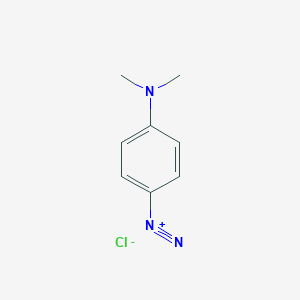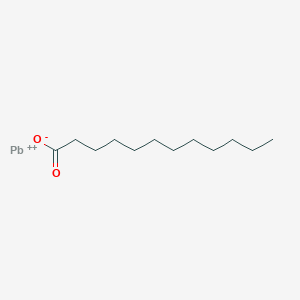
Lauric acid, lead salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauric acid lead salt, also known as lead laurate, is a chemical compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is synthesized through a simple and efficient method that involves the reaction of lead acetate with lauric acid in the presence of a solvent. In
Aplicaciones Científicas De Investigación
Lauric acid Lauric acid, lead salt salt has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. In the pharmaceutical industry, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been used as a surfactant in drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs.
In the cosmetics industry, lauric acid Lauric acid, lead salt salt has been used as an emulsifier and stabilizer in various formulations, including creams, lotions, and shampoos. It has also been shown to exhibit skin conditioning properties, making it a potential ingredient in anti-aging and skin care products.
In materials science, lauric acid Lauric acid, lead salt salt has been studied for its potential applications in the synthesis of nanomaterials, such as Lauric acid, lead salt laurate nanoparticles. These nanoparticles have been shown to exhibit unique optical and electronic properties, making them potential candidates for use in optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of lauric acid Lauric acid, lead salt salt is not fully understood, but it is believed to involve the interaction of the Lauric acid, lead salt ion with biological molecules, such as proteins and nucleic acids. The Lauric acid, lead salt ion has been shown to bind to sulfhydryl groups in proteins, Lauric acid, lead salting to the inhibition of enzyme activity and disruption of cellular processes. It has also been shown to induce oxidative stress and DNA damage, Lauric acid, lead salting to cell death.
Efectos Bioquímicos Y Fisiológicos
Lauric acid Lauric acid, lead salt salt has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, it has been shown to exhibit antioxidant properties, protecting cells from oxidative stress and DNA damage. At higher concentrations, it has been shown to induce apoptosis and cell death, particularly in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of lauric acid Lauric acid, lead salt salt is its ease of synthesis and purification. It is also relatively stable and easy to handle in the laboratory. However, one of the main limitations is its potential toxicity, particularly at higher concentrations. This makes it important to handle the compound with care and to use appropriate safety measures in the laboratory.
Direcciones Futuras
There are several potential future directions for research on lauric acid Lauric acid, lead salt salt. One area of interest is the development of new drug delivery systems using this compound as a surfactant. Another area of interest is the synthesis of new nanomaterials using Lauric acid, lead salt laurate nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound, particularly in vivo.
Métodos De Síntesis
The synthesis of lauric acid Lauric acid, lead salt salt involves the reaction of Lauric acid, lead salt acetate with lauric acid in the presence of a solvent. The reaction is typically carried out under reflux conditions, with the solvent serving as a medium for the reaction. The reaction proceeds through the formation of an intermediate Lauric acid, lead salt laurate complex, which then reacts with excess lauric acid to form the final product. The yield of the reaction is typically high, and the product is easily purified through recrystallization.
Propiedades
Número CAS |
15306-30-6 |
|---|---|
Nombre del producto |
Lauric acid, lead salt |
Fórmula molecular |
C12H23O2Pb+ |
Peso molecular |
407 g/mol |
Nombre IUPAC |
dodecanoate;lead(2+) |
InChI |
InChI=1S/C12H24O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+2/p-1 |
Clave InChI |
SVBIGYRLNCKLMQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
Otros números CAS |
15306-30-6 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



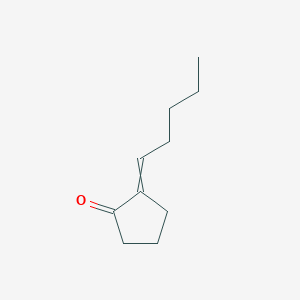
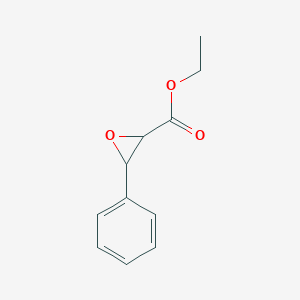
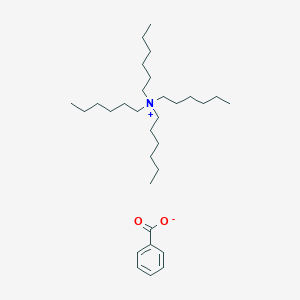
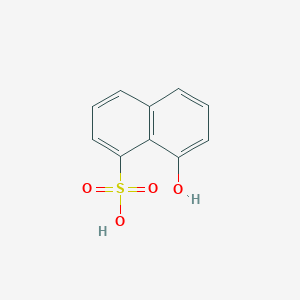
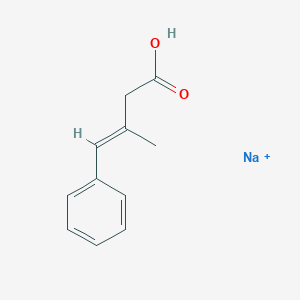
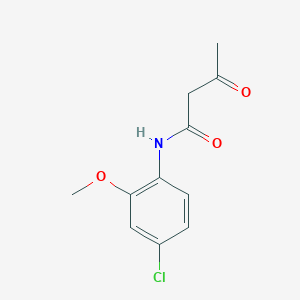
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
